Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (molecular formula: C₉H₁₃IO₃, molecular weight: 296.10 g/mol) is a bicyclic ether derivative featuring an iodomethyl substituent at position 1 and a carboxylate ester at position 4 . Its rigid 2-oxabicyclo[2.1.1]hexane scaffold imposes steric constraints, while the iodomethyl group serves as a versatile handle for nucleophilic substitution or cross-coupling reactions . This compound is utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of constrained analogs for drug discovery .
Properties
IUPAC Name |
ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IO3/c1-4-14-8(13)11-5-10(6-11,7-12)15-9(11,2)3/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHITMXEBVHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic core through a cycloaddition reaction, followed by the introduction of the iodomethyl group via halogenation. The final step usually involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate ester hydrolysis.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclic Core
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Analysis
Iodomethyl vs. Azidomethyl
- Iodomethyl (Target Compound) : The iodine atom acts as a superior leaving group, enabling Suzuki-Miyaura or Ullmann-type cross-couplings. Its polarizability enhances reactivity in SN2 displacements .
- Azidomethyl (C₁₁H₁₇N₃O₃) : The azide group facilitates strain-promoted azide-alkyne cycloadditions (SPAAC), making it valuable for bioconjugation. However, azides require cautious handling due to shock sensitivity .
Alkyl vs. Aromatic Substituents
- 3-Butyl (C₁₃H₂₁IO₃) : The butyl chain increases hydrophobicity (XLogP3: 3.2), favoring membrane permeability in drug candidates. Steric hindrance may slow reaction kinetics at the iodomethyl site .
- 3-(Trifluoromethoxy)phenyl (C₁₆H₁₆F₃IO₄) : The trifluoromethoxy group introduces electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. This substituent is prevalent in agrochemicals and CNS drugs .
Amino Derivatives
- 4-Amino (C₈H₁₄ClNO₃): Protonation of the amino group in the hydrochloride salt improves aqueous solubility. This derivative is a precursor for peptide-like analogs via carbodiimide-mediated couplings .
Biological Activity
Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃I₁O₃ |
| Molecular Weight | 264.12 g/mol |
| CAS Number | 2648942-09-8 |
| Density | Predicted: 1.979 g/cm³ |
| Boiling Point | Predicted: 222 °C |
Synthesis and Preparation
The synthesis of this compound typically involves a multi-step process that may include:
- Photochemical Reactions : Utilizing [2+2] cycloaddition reactions to form the bicyclic structure.
- Substitution Reactions : The iodomethyl group can be substituted with various nucleophiles under specific conditions.
- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Nucleophilic Substitution : The iodomethyl group acts as a leaving group, allowing for nucleophilic attack by biological molecules.
- Rigidity and Spatial Orientation : The bicyclic structure provides a unique spatial arrangement that can enhance binding affinity to specific biological targets.
Biological Activity
Research indicates that compounds similar to ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane have been validated as bioisosteres in medicinal chemistry, particularly in drug design:
- Bioisosteric Replacement : The compound has been incorporated into the structures of various drugs, demonstrating its potential as a substitute for traditional aromatic rings due to improved physicochemical properties .
Case Studies
Several studies have highlighted the biological implications of related compounds:
- Medicinal Chemistry Applications :
- Agrochemical Development :
Q & A
Q. What are the standard synthetic routes for Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Cyclization of precursors (e.g., propanedioic acid derivatives) under catalytic conditions to form the bicyclic core .
- Step 2 : Introduction of the iodomethyl group via nucleophilic substitution or alkylation, often using polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Step 3 : Esterification to install the carboxylate group, with temperature control (e.g., 0–25°C) to minimize side reactions .
- Optimization : Key parameters include catalyst loading (e.g., Lewis acids), solvent polarity, and inert atmospheres to improve yields (typically 40–60% for multi-step sequences) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm bicyclic framework and substituent positions (e.g., iodomethyl at C1, ester at C4) .
- X-ray Crystallography : Resolves stereochemistry and ring strain in the bicyclo[2.1.1]hexane system .
- Mass Spectrometry (HRMS) : Validates molecular formula (CHIO) and detects isotopic patterns for iodine .
- IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1720 cm) and ether linkages .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles (e.g., stability up to 150°C) .
- HPLC Monitoring : Tracks degradation in solution (e.g., in DMSO or aqueous buffers) over time .
- Light Sensitivity Tests : Exposure to UV/visible light to assess photolytic stability, given the iodine moiety’s susceptibility to radical reactions .
Advanced Research Questions
Q. What reaction mechanisms govern the reactivity of the iodomethyl group in this compound?
- Methodological Answer : The iodomethyl group undergoes SN2 displacement due to iodine’s role as a good leaving group. For example:
- Nucleophilic Substitution : Reaction with amines or thiols in polar solvents (e.g., acetonitrile) yields derivatives with modified substituents .
- Radical Pathways : Under photolytic conditions, C–I bond homolysis generates radicals for coupling reactions (e.g., with alkenes) .
Computational studies (DFT) can model transition states to predict regioselectivity .
Q. How can contradictory data on this compound’s reactivity across studies be resolved?
- Methodological Answer :
- Parameter Comparison : Reconcile discrepancies in yields or selectivity by standardizing solvent systems (e.g., DMF vs. THF), temperature, and catalyst loadings .
- Purity Assessment : Use HPLC or GC-MS to rule out impurities affecting reactivity .
- Mechanistic Replication : Validate reported pathways (e.g., iodomethyl participation in cycloadditions) via kinetic isotope effects or trapping experiments .
Q. What computational approaches are recommended to study this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., cytochrome P450) using force fields like CHARMM or AMBER .
- Docking Studies (AutoDock Vina) : Predict affinity for protein active sites, leveraging the bicyclic scaffold’s rigidity .
- QSAR Modeling : Corrogate substituent effects (e.g., iodine vs. azide) on bioactivity using descriptors like logP and polar surface area .
Q. How does this compound serve as a scaffold in drug discovery?
- Methodological Answer :
- Rigid Backbone : The bicyclo[2.1.1]hexane system enforces conformational restraint, enhancing target selectivity .
- Derivatization Strategies : Modify the iodomethyl group for click chemistry (e.g., azide-alkyne cycloaddition) or ester hydrolysis for prodrug activation .
- Case Study : Analogues with similar bicyclic frameworks show antibacterial activity by inhibiting cell wall synthesis enzymes .
Data Contradiction Analysis
Q. Why do studies report divergent yields for the iodomethylation step?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
